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Compound of Interest

Ethyl 3-amino-2-methylbut-2-
Compound Name:
enoate

Cat. No.: B578266

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-
amino-2-methylbut-2-enoate (CAS No. 14369-90-5), a versatile building block in organic
synthesis. This document outlines the key spectroscopic characteristics, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, to aid in the
identification and characterization of this compound. Detailed experimental protocols and visual
workflows are provided to support researchers in their laboratory practices.

Spectroscopic Data Summary

The structural elucidation of Ethyl 3-amino-2-methylbut-2-enoate is supported by the
following spectral data, which have been compiled and organized for clarity and comparative
analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. The *H and 3C NMR data for Ethyl 3-amino-2-methylbut-2-enoate are presented
below.

Table 1: *H NMR Spectral Data of Ethyl 3-amino-2-methylbut-2-enoate[1]
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J, Assignment
(3, ppm)
Hz)
6.32 broad s 2H - NH:2
4.16 q 2H 7.1 O-CHz2-CHs
1.97 S 3H - =C-CHs
1.78 s 3H - C(CHs)=
1.30 t 3H 7.1 O-CHz2-CHs

Solvent: CDCls, Spectrometer Frequency: 300 MHz

Table 2: 13C NMR Spectral Data of Ethyl 3-amino-2-methylbut-2-enoate[1]

Chemical Shift (6, ppm) Assignment
171.1 C=0

156.5 C-NH:z

89.2 =C(CHs)

59.2 O-CHz2-CHs
215 =C-CHs

14.9 O-CH2-CHs
12.7 C(CHs)=

Solvent: CDCIs, Spectrometer Frequency: 75 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

The characteristic IR absorption bands for Ethyl 3-amino-2-methylbut-2-enoate are

summarized below, based on typical frequencies for its functional groups.
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Table 3: Characteristic IR Absorption Bands for Ethyl 3-amino-2-methylbut-2-enoate

Wavenumber ) ] ) .
Intensity Functional Group Vibration Mode

(cm™)

~3400-3200 Medium, Broad N-H Stretching

~2980-2850 Medium C-H (sp3) Stretching
C=0 (Ester, )

~1710-1680 Strong ] Stretching
conjugated)

~1650-1600 Strong C=C Stretching

~1600-1500 Medium N-H Bending

~1250-1150 Strong C-O (Ester) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4: Mass Spectrometry Data for Ethyl 3-amino-2-methylbut-2-enoate[2]

mlz lon

144.1 [M+H]*

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of Ethyl 3-amino-2-
methylbut-2-enoate and the acquisition of its spectral data.

Synthesis of Ethyl 3-amino-2-methylbut-2-enoate[1]

Ethyl 2-methyl-3-oxobutanoate (30 g, 0.21 mol) was dissolved in ammonium hydroxide
(NH4OH, 50 mL) and stirred at 20 °C for 72 hours. The resulting precipitate was filtered,
washed several times with ice-cold water, and then recrystallized from hexane to yield the pure
product as colorless crystals.
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NMR Spectroscopy Protocol

Sample Preparation: A small amount of the sample (5-10 mg) was dissolved in approximately
0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal
standard. The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: *H and 3C NMR spectra were recorded on a 300 MHz spectrometer. For H
NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For 13C
NMR, a larger number of scans were necessary due to the lower natural abundance of the 3C

isotope.

IR Spectroscopy Protocol

Sample Preparation: A thin film of the solid sample was prepared on a potassium bromide (KBr)
plate. A small amount of the solid was dissolved in a few drops of a volatile solvent (e.g.,
dichloromethane). A drop of this solution was applied to the surface of a KBR plate, and the
solvent was allowed to evaporate, leaving a thin, even film of the compound.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)
spectrometer. The spectrum was scanned over the range of 4000-400 cm~1. A background
spectrum of the clean KBr plate was recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation: The sample was dissolved in a suitable volatile solvent, such as methanol
or acetonitrile, to a concentration of approximately 1 mg/mL.

Data Acquisition: Mass spectral analysis was performed using a mass spectrometer equipped
with an electrospray ionization (ESI) source. The sample solution was introduced into the ion
source via direct infusion or through a liquid chromatography system. The mass spectrum was
acquired in positive ion mode, scanning a mass-to-charge (m/z) range that included the
expected molecular weight of the compound.

Visual Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental
and logical workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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